

Technical Support Center: Improving the Compressibility of Isomalt (Standard) through Co-processing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isomalt (Standard)	
Cat. No.:	B12420541	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the improvement of standard Isomalt's compressibility via co-processing.

Frequently Asked Questions (FAQs)

Q1: Why does standard Isomalt exhibit poor compressibility?

A1: Standard sieved Isomalt, while possessing excellent flow properties, often demonstrates poor compactibility.[1] This can be attributed to its crystalline structure, which is prone to high lubricant sensitivity, leading to issues like lamination and sticking during tablet compression.[2] [3][4]

Q2: What is co-processing and how does it improve Isomalt's compressibility?

A2: Co-processing is an innovative technique where two or more established excipients are physically combined to create a new material with enhanced properties, without inducing chemical changes.[5][6][7] For Isomalt, co-processing can significantly improve functionality by altering its physical characteristics at a sub-particle level.[2] This leads to improved compressibility, better flowability, increased dilution potential, and reduced lubricant sensitivity. [8][9]

Q3: What are the common methods for co-processing Isomalt?



A3: Several methods can be employed to co-process Isomalt, including:

- Melt Granulation: This involves mixing Isomalt with a meltable binder (e.g., PEG 4000) and heating the mixture to form agglomerates.[2][4][8]
- Melt Extrusion: In this technique, Isomalt is fused and extruded, which can transform its crystalline structure into an amorphous form with dramatically improved tabletting properties.

 [10]
- Fluid Bed Agglomeration: This method improves the flowability of milled Isomalt while maintaining its good compaction properties.[1]
- Spray Drying: This technique can produce spherical particles with a narrow size distribution, thereby enhancing flowability.[7]
- Roll Compaction (Dry Granulation): This method can improve the flowability of Isomalt, making it suitable for tableting.[11][12]

Q4: What are the key benefits of using co-processed Isomalt in tablet formulation?

A4: The primary advantages of using co-processed Isomalt include:

- Enhanced Compressibility: Co-processed Isomalt exhibits better tabletability, leading to harder tablets with lower friability.[8][10]
- Improved Flowability: Co-processing can significantly improve the flow rate of Isomalt. [2][8]
- Increased Dilution Potential: Co-processed Isomalt can carry a higher proportion of a poorly
 compressible active pharmaceutical ingredient (API) while maintaining acceptable tablet
 strength. For instance, the dilution potential for paracetamol was improved from 20% with
 standard Isomalt to 40% with a co-processed version.[3][4][8][9]
- Overcoming Formulation Challenges: It helps to overcome issues like lamination, sticking, and capping that are common with standard Isomalt.[3][4]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Poor Tablet Hardness/Low Tensile Strength	Insufficient compressibility of the Isomalt blend.	* Co-process Isomalt: Employ a suitable co-processing technique (e.g., melt granulation with a binder like PEG 4000) to enhance its plastic deformation and binding properties.[2] * Optimize Co-processing Parameters: Adjust the ratio of Isomalt to the co-processing agent. For example, increasing the concentration of PEG 4000 can improve tablet hardness. [2] * Consider Milled Isomalt: Milling Isomalt before agglomeration can increase its surface area for bonding, leading to stronger tablets.[1]
High Friability	Weak binding between particles.	* Utilize Co-processed Isomalt: Co-processed Isomalt has been shown to produce tablets with lower friability compared to those made with non- extruded Isomalt.[10] * Increase Compaction Force: Gradually increase the compression force during tableting, but be mindful of potential over-compression.
Sticking and Lamination during Compression	Poor lubricant sensitivity and inherent properties of standard Isomalt.	* Switch to Co-processed Isomalt: Co-processed Isomalt has been specifically shown to overcome the problems of lamination and sticking.[3][4] * Optimize Lubricant Levels:



		While co-processing reduces lubricant sensitivity, ensure the appropriate type and concentration of lubricant (e.g., magnesium stearate) are used. [1]
Poor Powder Flow	Inherent flow properties of the powder blend.	* Employ Co-processing: Techniques like fluid bed agglomeration and melt granulation are known to improve the flowability of Isomalt.[1][2][8] * Particle Size Engineering: Milling followed by agglomeration can produce granules with a more suitable particle size distribution for good flow.[1]
Agglomeration of Co- processed Powder during Storage	Recrystallization of amorphous Isomalt due to moisture absorption. This is particularly relevant for melt-extruded Isomalt.[10]	* Control Storage Conditions: Store the co-processed powder in tightly sealed containers with desiccants to minimize exposure to atmospheric moisture. * Incorporate a Stabilizer: Further research may be needed to identify suitable additives that can delay or prevent recrystallization.[10]

Experimental Protocols Protocol 1: Co-processing of Isomalt by Melt Granulation

This protocol is based on a method described for improving the tabletability of Isomalt.[2][4][8]



Materials:

- Isomalt (e.g., GalenIQ 721)
- Polyethylene Glycol (PEG) 4000
- Crospovidone

Equipment:

- Laboratory mixer
- · Heating mantle or water bath
- Sieves

Methodology:

- Blending: In a laboratory mixer, blend Isomalt (45.8%), PEG 4000 (43.7%), and Crospovidone (10.5%).[8]
- Melt Granulation: Heat the blend to 60°C while continuously mixing.[8] The PEG 4000 will
 melt and act as a binder, forming granules.
- Cooling and Sizing: Allow the granulated mass to cool to room temperature.
- Sieving: Pass the cooled granules through appropriate sieves to obtain a uniform particle size distribution.
- Storage: Store the co-processed Isomalt in a tightly closed container.[8]

Protocol 2: Evaluation of Powder Properties

Parameters to be evaluated:

- Flowability: Determine the Angle of Repose, Carr's Index, and Hausner Ratio.
- Bulk and Tapped Density: Measure the initial and tapped volume of a known weight of the powder.



Protocol 3: Tablet Compression and Evaluation

Equipment:

- Rotary tablet compression machine
- Hardness tester
- · Friability tester
- Disintegration apparatus

Methodology:

- Blending with API: Blend the co-processed Isomalt with a model drug (e.g., paracetamol) at various concentrations (e.g., 20%, 30%, 40%) to determine the dilution potential.[8][9]
- Tablet Compression: Compress the blend into tablets using a rotary tablet press.
- Tablet Evaluation:
 - Dimensions: Measure the thickness and diameter of the tablets.
 - Hardness: Test the crushing strength of the tablets.
 - Weight Variation: Ensure uniformity of tablet weight.
 - Friability: Determine the weight loss after subjecting the tablets to mechanical stress.
 - Disintegration Time: Measure the time it takes for the tablets to disintegrate in a specified medium.[2]

Data Presentation

Table 1: Comparison of Flow Properties of Isomalt and Co-processed Isomalt



Property	Isomalt	Physical Mixture	Co-processed Isomalt
Bulk Density (gm/mL)	0.45 ± 0.007	0.50 ± 0.004	0.55 ± 0.006
Tapped Density (gm/mL)	0.50 ± 0.0093	0.66 ± 0.008	0.61 ± 0.007
Carr's Index (%)	9.43 ± 2.17	24.86 ± 0.23	9.203 ± 0.097
Hausner Ratio	1.10 ± 0.026	1.33 ± 0.004	1.10 ± 0.0011
(Data sourced from a comparative study)[8]			

Table 2: Dilution Potential of Co-processed Isomalt with Various Drugs

Model Drug	Dilution Potential (%)
Paracetamol	40%
Ascorbic Acid	40%
Nimesulide	40%
Mefenamic Acid	30%
Aspirin	30%
(Data indicates the maximum percentage of the drug that can be compressed into a tablet with acceptable properties)[4][8][9]	

Table 3: Tensile Strength of Tablets at Different Compression Pressures



Compression Pressure	Isomalt	Physical Mixture	Co-processed Isomalt
Low Pressure	Lower, with high deviation	Parallel increase with co-processed	Significantly higher (p<0.0007)
High Pressure	Sudden increase	Parallel increase with co-processed	Gradual increase
(Qualitative summary based on graphical data from a comparative study)[8]			

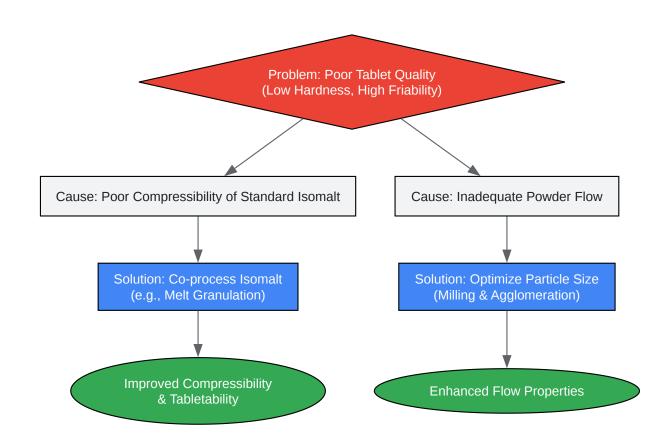
Visualizations



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Caption: Experimental workflow for co-processing Isomalt and subsequent tablet manufacturing.





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Caption: Logical relationship for troubleshooting poor tablet quality with Isomalt.

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- To cite this document: BenchChem. [Technical Support Center: Improving the Compressibility of Isomalt (Standard) through Co-processing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420541#improving-the-compressibility-of-isomalt-standard-through-co-processing]

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